molecular formula C19H24O2 B14728139 2,2'-(Propane-2,2-diyl)bis(4,6-dimethylphenol) CAS No. 5769-92-6

2,2'-(Propane-2,2-diyl)bis(4,6-dimethylphenol)

Cat. No.: B14728139
CAS No.: 5769-92-6
M. Wt: 284.4 g/mol
InChI Key: GQIMEVASXZUFSS-UHFFFAOYSA-N
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Description

2,2’-(Propane-2,2-diyl)bis(4,6-dimethylphenol), also known as tetramethylbisphenol A, is an organic compound with the molecular formula C19H24O2. This compound is a derivative of bisphenol A, where the phenolic groups are substituted with methyl groups. It is a solid at room temperature and has a melting point of 162-165°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Propane-2,2-diyl)bis(4,6-dimethylphenol) typically involves the reaction of 2,6-dimethylphenol with acetone in the presence of a catalyst. The reaction is carried out at a temperature range of 20-60°C. The reaction mixture is then treated with a hydrophobic solvent, and the product is isolated by crystallization .

Industrial Production Methods

In an industrial setting, the production process involves mixing 2,6-dimethylphenol, acetone, a primary catalyst, and an auxiliary catalyst in a mixed solvent. The reaction is conducted at controlled temperatures, followed by the addition of a hydrophobic solvent to separate the oil layer. The oil layer is neutralized, washed, and cooled to obtain the crystalline product. The crystallization mother liquor is treated to recover unreacted raw materials, which are reused in the process .

Chemical Reactions Analysis

Types of Reactions

2,2’-(Propane-2,2-diyl)bis(4,6-dimethylphenol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-(Propane-2,2-diyl)bis(4,6-dimethylphenol) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(Propane-2,2-diyl)bis(4,6-dimethylphenol) involves its interaction with various molecular targets. The phenolic groups can form hydrogen bonds with proteins and other biomolecules, affecting their function. The compound can also undergo redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(Propane-2,2-diyl)bis(4,6-dimethylphenol) is unique due to its methyl substitutions, which enhance its thermal stability and resistance to oxidation compared to bisphenol A. These properties make it particularly valuable in applications requiring high-performance materials .

Properties

CAS No.

5769-92-6

Molecular Formula

C19H24O2

Molecular Weight

284.4 g/mol

IUPAC Name

2-[2-(2-hydroxy-3,5-dimethylphenyl)propan-2-yl]-4,6-dimethylphenol

InChI

InChI=1S/C19H24O2/c1-11-7-13(3)17(20)15(9-11)19(5,6)16-10-12(2)8-14(4)18(16)21/h7-10,20-21H,1-6H3

InChI Key

GQIMEVASXZUFSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(C)(C)C2=CC(=CC(=C2O)C)C)O)C

Origin of Product

United States

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